15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Description
Contextualization within the Class of Steroidal Lactones
Withanolides are a group of at least 300 naturally occurring C-28 steroidal lactones built on an ergostane (B1235598) skeleton. wikipedia.orgnih.gov These compounds are characterized by a steroid backbone attached to a lactone or a derivative thereof and are produced through the oxidation of steroids. wikipedia.org Structurally, the basic withanolide skeleton is defined as a 22-hydroxyergostan-26-oic acid-26,22-lactone. nih.gov Withanolides are primarily found as secondary metabolites in various genera of the Solanaceae (nightshade) family, including Withania, Datura, and Physalis. wikipedia.orggreenpharmacy.info
Withanolide B, a prominent member of this class, shares this fundamental C-28 steroidal lactone structure. Its specific chemical identity is defined by the precise arrangement of functional groups on the ergostane framework.
Research Significance of Withanolide B
The significance of Withanolide B in academic research stems from its diverse and potent biological activities, which have been the subject of numerous preclinical studies. Research has primarily focused on its potential therapeutic applications, driven by its observed effects in various biological models. The compound's ability to modulate multiple cellular pathways makes it a molecule of interest for investigating complex disease processes. nih.govbiomedres.us
Key areas where Withanolide B has shown notable activity include:
Anti-inflammatory effects: Like other withanolides, it has been investigated for its ability to modulate inflammatory pathways. greenpharmacy.infonih.gov
Anticancer properties: A significant body of research has explored its potential to inhibit the growth of various cancer cell lines. frontiersin.orgresearchgate.nettandfonline.com
Neuroprotective potential: Studies have suggested that withanolides, including Withanolide B, may offer protective effects in neurological conditions. nih.gov
Overview of Current Academic Research Trajectories
Current academic research on Withanolide B is multifaceted, exploring its mechanisms of action and potential therapeutic applications. Key research trajectories include:
Elucidation of Molecular Mechanisms: Researchers are actively investigating the specific signaling pathways and molecular targets through which Withanolide B exerts its biological effects. This includes studying its impact on key proteins and transcription factors involved in inflammation, cell proliferation, and apoptosis. nih.govnih.gov
Preclinical Evaluation in Disease Models: In vitro and in vivo studies are ongoing to evaluate the efficacy of Withanolide B in various models of human diseases, particularly cancer and neurodegenerative disorders. frontiersin.orgnih.gov For instance, in silico studies have explored the potential for Withanolide B and other phytochemicals from Withania somnifera to inhibit N-methyl-D-aspartate receptors (NMDARs), which are implicated in neurodegenerative diseases. nih.gov
Comparative Studies: Research often compares the activity of Withanolide B with other well-known withanolides, such as Withaferin A and Withanolide A, to understand structure-activity relationships and identify the most potent compounds for specific applications. nih.govresearchgate.net
Detailed Research Findings on Withanolide B
Anti-inflammatory Activity
Research has indicated that withanolides, as a class, exhibit significant anti-inflammatory properties by targeting key inflammatory pathways. nih.govnih.gov They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that orchestrates the inflammatory response. nih.govbiomedres.us By suppressing NF-κB, withanolides can reduce the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). nih.gov
Anticancer Research
The anticancer potential of withanolides, including Withanolide B, has been a major focus of scientific inquiry. frontiersin.orgresearchgate.nettandfonline.com These compounds have demonstrated the ability to inhibit the proliferation of a wide range of cancer cells in preclinical studies. nih.gov The mechanisms underlying these anticancer effects are multifaceted and include:
Induction of Apoptosis: Withanolides can trigger programmed cell death in cancer cells. nih.gov
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell division. nih.gov
Inhibition of Angiogenesis: Some withanolides have been shown to prevent the formation of new blood vessels that tumors need to grow. biomedres.us
Modulation of Signaling Pathways: They can interfere with critical signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB and JAK/STAT pathways. nih.govnih.gov
Neuroprotective Effects
Emerging research suggests that withanolides may have neuroprotective properties. researchgate.net In silico studies have shown that Withanolide B, along with other withanolides like Withaferin A and Withanolide A, has the potential to inhibit GluN2B-containing NMDA receptors. nih.gov Overactivation of these receptors is linked to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.gov
Interactive Data Tables
Table 1: Investigated Biological Activities of Selected Withanolides
| Withanolide | Anti-inflammatory | Anticancer | Neuroprotective |
| Withaferin A | ✓ | ✓ | ✓ |
| Withanolide A | ✓ | ✓ | ✓ |
| Withanolide B | ✓ | ✓ | ✓ |
| Withanolide D | ✓ | ✓ | |
| Withanone (B1683312) | ✓ |
Table 2: Key Signaling Pathways Modulated by Withanolides
| Signaling Pathway | Role in Disease | Modulated by Withanolides |
| NF-κB | Inflammation, Cancer | ✓ |
| JAK/STAT | Inflammation, Cancer | ✓ |
| Nrf2 | Oxidative Stress | ✓ |
Structure
2D Structure
Properties
IUPAC Name |
15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-14-13-20(32-25(30)15(14)2)16(3)17-8-9-18-22-19(10-12-26(17,18)4)27(5)21(29)7-6-11-28(27,31)24-23(22)33-24/h6-7,16-20,22-24,31H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEVDTFJUUJBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Withanolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56973-41-2 | |
| Record name | Withanolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
260 - 265 °C | |
| Record name | Withanolide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030020 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Sourcing
Isolation and Identification from Withania somnifera (Ashwagandha)
Withania somnifera, commonly known as Ashwagandha or Indian Ginseng, is a primary botanical source of Withanolide B wikipedia.org. This multipurpose medicinal plant is a rich reservoir of pharmaceutically active triterpenoids known as withanolides wikidata.org. Withanolide B is a common chemical constituent typically extracted from the roots of W. somnifera, alongside other prominent withanolides such as withaferin A, withanolide A, and withanone (B1683312) semanticscholar.org.
The isolation of withanolides from W. somnifera has been a subject of research for decades, with Withanolide B being identified as early as the 1970s sigmaaldrich.com. It can be isolated from alcoholic extracts of wild Withania somnifera plants nih.gov. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are routinely employed for the analysis and quantification of Withanolide B and other withanolides in W. somnifera extracts, playing a crucial role in verifying the potency and purity of these formulations semanticscholar.orguni.lu.
Chemically, Withanolide B is identified as (5α,6α,7α,22R)-5-hydroxy-6,7:22,26-diepoxyergosta-2,24-diene-1,26-dione or ergosta-2,24-dien-26-oic acid, 6,7-epoxy-5,22-dihydroxy-1-oxo-, δ-lactone, (5α,6α,7α,22R)- wikipedia.org. Its molecular formula is C28H38O5, with a molecular weight of 454.6 g/mol wikipedia.orguni.luresearchgate.netwikidata.orgbiocrick.com. Research indicates that the production of withanolides, including Withanolide B, in W. somnifera can be enhanced through various in vitro culture techniques and the application of elicitors such as salicylic (B10762653) acid researchgate.net.
Presence in Lycium barbarum (Goji) and Other Solanaceae Genera
Withanolide B is also recognized by the synonym "Lycium substance B," indicating its presence in the Lycium genus wikipedia.orgbiocrick.com. Specifically, it has been found in Lycium barbarum, commonly known as Goji or wolfberry wikipedia.org. Withanolides, including both Withanolide A and B, were purified from Lycium chinense, another species of Goji, as early as the 1970s, and are considered characteristic constituents of this genus, similar to their presence in Withania somnifera sigmaaldrich.com.
The Solanaceae, or nightshade family, is the most prominent source of withanolides, encompassing over 600 structurally distinct compounds ncats.io. The distribution of withanolides within this large family is widespread, with the majority of withanolide-producing species belonging to the subfamily Solanoideae ctdbase.org. Genera within the Solanaceae family that have been reported to contain withanolides include: Acnistus, Aureliana, Brachistus, Browallia, Datura, Deprea, Discopodium, Dunalia, Exodeconus, Hyoscyamus, Iochroma, Jaborosa, Larnax, Lycium, Mandragora, Nicandra, Physalis, Salpichroa, Saracha, Solanum, Trechonaetes, Tubocapsicum, Vassobia, Withania, and Witheringia wikidata.orgwikidata.orgctdbase.orguni.luguidetopharmacology.orgnih.gov. Notably, Withanolide B itself has been specifically isolated from Datura quercifolia. Among these, Jaborosa, Physalis, and Withania are among the most extensively studied genera for their withanolide content ctdbase.org.
Distribution in Diverse Plant Families and Non-Botanical Sources
While the Solanaceae family is the primary and most prolific source of withanolides, their natural occurrence is not exclusively confined to this family wikidata.orgwikidata.orguni.lu. Withanolides have been reported in several other diverse plant families, indicating a broader biosynthetic capacity across the plant kingdom. These include the Taccaceae (e.g., Tacca plantaginea and Tacca chantrieri), Leguminosae (e.g., Cassia siamea), Dioscoreaceae, Myrtaceae (e.g., Eucalyptus globulus), and Lamiaceae (e.g., Ajuga parviflora and Ajuga bracteosa) wikidata.orgwikidata.orgfrontiersin.orgncats.iouni.lu.
Beyond botanical sources, withanolides have also been remarkably identified in non-botanical origins. Reports indicate their isolation from marine organisms, specifically soft corals belonging to the Alcyoniidae family, with compounds such as paraminabeolides and minabeolides being examples wikidata.orgwikidata.orgncats.iouni.lu. This broader distribution highlights the intriguing biochemical pathways involved in the synthesis of these complex steroidal lactones across various life forms.
Biosynthesis and Pathway Engineering
Upstream Biosynthetic Pathways for Withanolides
The initial isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), essential for triterpenoid (B12794562) synthesis, are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgnih.govresearchgate.netoup.comresearchgate.nettandfonline.com
The Mevalonate (MVA) pathway is a classical cytosolic route for isoprenoid biosynthesis. researchgate.netoup.comnih.govcimap.res.in This pathway initiates with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase. frontiersin.org Subsequently, acetoacetyl-CoA condenses with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), a reaction facilitated by HMG-CoA synthase. frontiersin.orgtandfonline.comtandfonline.com The enzyme HMG-CoA reductase (HMGR) then catalyzes the irreversible conversion of HMG-CoA into mevalonic acid. frontiersin.orgtandfonline.comtandfonline.comfrontiersin.org Further phosphorylation steps, involving mevalonate kinase and phosphomevalonate kinase, lead to the formation of IPP and DMAPP. tandfonline.com The MVA pathway is primarily responsible for the synthesis of sterols, sesquiterpenes, and triterpenoids, playing a predominant role in withanolide biosynthesis, contributing approximately 75% of the carbon flux for these compounds. researchgate.netnih.govcimap.res.in
Operating independently in the plastids, the Methylerythritol Phosphate (MEP) pathway provides an alternative route for isoprenoid biosynthesis. nih.govresearchgate.netoup.comresearchgate.netnih.govcimap.res.in This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), to produce 1-deoxy-D-xylulose 5-phosphate (DXP). frontiersin.orgnih.gov DXP is then transformed into MEP by DXP reductoisomerase (DXR). frontiersin.orgnih.govfrontiersin.org Through a series of subsequent enzymatic reactions, the MEP pathway also generates IPP and DMAPP. frontiersin.orgnih.govresearchgate.netoup.comresearchgate.nettandfonline.com While the MEP pathway is typically associated with the production of mono- and diterpenoids, it also contributes significantly to withanolide biosynthesis, accounting for about 25% of the isoprenoid precursors. researchgate.netnih.govcimap.res.in
The relative carbon contribution of the MVA and MEP pathways to withanolide biosynthesis in Withania somnifera has been investigated, revealing a differential recruitment of these pathways. nih.gov
Table 1: Relative Carbon Contribution of MVA and MEP Pathways to Withanolide Biosynthesis
| Pathway | Location | Primary Products (Isoprenoids) | Approximate Contribution to Withanolide Biosynthesis |
| Mevalonate (MVA) Pathway | Cytosol | IPP, DMAPP | 75% nih.govcimap.res.in |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | IPP, DMAPP | 25% nih.govcimap.res.in |
Following the formation of IPP and DMAPP, these units condense to form farnesyl diphosphate (B83284) (FPP), which then dimerizes to produce squalene (B77637), a linear 30-carbon compound. tandfonline.comtandfonline.com The conversion of squalene into 2,3-oxidosqualene (B107256) is a crucial step catalyzed by the enzyme squalene epoxidase (SE). frontiersin.orgtandfonline.comtandfonline.cominnovareacademics.in This stereospecific epoxidation is considered a rate-limiting step in the sterol biosynthetic pathway. frontiersin.orginnovareacademics.in 2,3-Oxidosqualene serves as a common and central 30-carbon intermediate for the biosynthesis of a wide array of compounds, including sterols, withanolides, and various other triterpenoids. frontiersin.orgnih.govtandfonline.cominnovareacademics.ininnovareacademics.innih.gov
Key Enzymatic Transformations
The cyclization of 2,3-oxidosqualene marks a pivotal point in the biosynthesis of withanolides, directed by a family of specialized enzymes.
Oxidosqualene Cyclases (OSCs) are a family of enzymes that perform the indispensable enzymatic cyclization of 2,3-oxidosqualene. frontiersin.orgnih.govnih.govresearchgate.net These enzymes are positioned at a key metabolic subdividing junction, directing the metabolic flux towards the formation of diverse triterpenoid skeletons. tandfonline.comnih.govresearchgate.net In Withania somnifera, characterized OSCs include β-amyrin synthase (WsOSC/BS), lupeol (B1675499) synthase (WsOSC/LS), and cycloartenol (B190886) synthase (WsOSC/CS), all of which utilize the common substrate pool of 2,3-oxidosqualene. tandfonline.comnih.gov The differential expression and activity of these OSCs can significantly influence the redirection of metabolic fluxes towards specific secondary metabolites, including withanolides. tandfonline.comnih.gov
Among the OSCs, Cycloartenol Synthase (CAS) plays a particularly important role in withanolide biosynthesis. researchgate.netnih.govplos.org CAS catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, a pentacyclic triterpene with nine chiral centers. nih.govinnovareacademics.innih.govnih.gov Cycloartenol acts as the precursor for phytosterols (B1254722) and, subsequently, for withanolides. nih.govinnovareacademics.innih.govnih.gov This conversion represents a metabolic branching point, dividing the 2,3-oxidosqualene pool between the pathways leading to sterols and withanolides. nih.govinnovareacademics.in
A key intermediate in the metabolic route toward withanolide biosynthesis, believed to be derived from cycloartenol, is 24-methylenecholesterol. nih.govoup.comresearchgate.netcimap.res.ininnovareacademics.innih.govwikipedia.org From 24-methylenecholesterol, the pathway to specific withanolides, such as Withanolide B, involves a series of complex functional modifications. These include desaturation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation steps. innovareacademics.innih.gov Specifically, hydroxylation at C-22 and the formation of a δ-lactone ring between C-22 and C-26 of the ergostane (B1235598) skeleton are critical reactions in the final stages of withanolide biosynthesis. nih.govwikipedia.org
Biotechnological Approaches for Enhanced Production
In Vitro Plant Cell and Tissue Culture
In vitro plant cell and tissue culture techniques offer promising solutions for enhancing withanolide production by providing controlled environments that can be scaled up using bioreactors. mdpi.com These methods allow for the manipulation of plant cells or tissues in a laboratory setting to improve the yield of secondary metabolites. mdpi.comresearchgate.net
Studies have shown that different in vitro culture types can influence withanolide accumulation. For instance, multiple shoot cultures of Withania somnifera have been found to synthesize higher levels of withanolides, including Withanolide B, with a profile comparable to that of the donor plant's leaf tissues. cas.cz Plantlets regenerated from leaf explants produced various withanolides, with those from in vitro shoot tip explants exhibiting the highest amount of Withanolide B (0.4 µg g⁻¹). cas.cz The selection of explants and the degree of morphological differentiation are crucial factors influencing withanolide synthesis in these cultures. cas.cz
Cell suspension cultures have also been established for withanolide production. For example, in Withania coagulans, cell suspension cultures derived from friable callus showed the highest accumulation of biomass and withanolide production in the fourth week of the culture period. jmp.ir In Withania somnifera cell suspension cultures, maximum levels of Withanolide B (3.22 mg/g DW) were detected on the 28th day of culture, which corresponded to the exponential growth phase. plos.org
Application of Elicitors (e.g., Salicylic (B10762653) Acid, Methyl Jasmonate)
Elicitors are compounds that can stimulate the production of secondary metabolites in plants by triggering defense mechanisms. mdpi.comresearchgate.net Jasmonic acid (JA), methyl jasmonate (MeJA), and salicylic acid (SA) are well-known elicitors that enhance secondary metabolite production, including withanolides. mdpi.comnih.gov
Research has demonstrated that optimizing elicitation conditions with MeJA and SA can significantly improve withanolide production in adventitious root cultures of Withania somnifera. mdpi.comnih.govresearchgate.netproquest.com Salicylic acid, in particular, has been shown to enhance the production of major withanolides, including Withanolide B. nih.govresearchgate.netproquest.com
One study reported that treating 30-day-old adventitious root cultures of W. somnifera with 150 µM SA for 4 hours resulted in a substantial increase in Withanolide B production, reaching 33.74 mg g⁻¹ dry weight, representing a 29-fold increase compared to untreated cultures. nih.govproquest.com Chitosan has also been reported to enhance withanolide concentration in cell suspension cultures and induce the production of various plant secondary metabolites. mdpi.comekb.eg
Table 1: Effect of Salicylic Acid Elicitation on Withanolide Production in Withania somnifera Adventitious Root Cultures nih.govproquest.com
| Withanolide Compound | Production (mg g⁻¹ DW) - Untreated | Production (mg g⁻¹ DW) - 150 µM SA | Fold Increase |
| Withanolide A | - | 64.65 | 48 |
| Withanolide B | - | 33.74 | 29 |
| Withaferin A | - | 17.47 | 20 |
| Withanone (B1683312) | - | 42.88 | 37 |
| 12-deoxy withastramonolide | - | 5.34 | 9 |
| Withanoside V | - | 7.23 | 7 |
| Withanoside IV | - | 9.45 | 9 |
(Note: "Untreated" values for specific withanolides were not explicitly provided as numerical values in the snippets, only fold increases were mentioned. The table reflects the enhanced production after SA treatment and the reported fold increase.)
Environmental Stress Induction (e.g., UV-B, Salinity, Heat)
Environmental stressors, including abiotic factors like UV-B radiation, salinity, and heat, can significantly influence the production of plant secondary metabolites, often as part of the plant's defense mechanism. nih.govnih.govfrontiersin.org
UV-B Radiation: Short-term UV-B exposure has been shown to notably enhance the content of withanolides, including withaferin A and withanolide A, along with the overexpression of related biosynthesis genes in Withania coagulans. nih.govresearchgate.net In Physalis peruviana shoot cultures, UV-B radiation (313 nm for 15 min and 3 h) resulted in a 7.22- and 7-fold increase in withanolide content, respectively. nih.gov Furthermore, exposing W. somnifera callus cultures to UV rays for 90 minutes promoted a high content of 27-OH-withanolide-B (124.8 µg/mL, a 40% increase). ekb.eg
Salinity: Salinity stress can induce the production of secondary metabolites by triggering physiological and biochemical responses in plants. nih.gov For example, a range of NaCl concentrations significantly increased withaferin A, withanolide A, and withanone levels in shoots and roots of W. somnifera. Specifically, Withanolide B (WB) showed a significant increase (0.013 mg/g) at 50 mM NaCl groups in the root compared to the control. nih.gov
Heat: Mild heat stress has also been investigated for its impact on withanolide accumulation. In Physalis peruviana shoot cultures, mild high-temperature exposure (45°C for 2 and 5 hours) led to significant increases in withanolide content, with 7.86- and 12.5-fold increases, respectively. nih.govnih.gov
Heterologous Expression Systems (e.g., Yeast, Bacteria) for Pathway Reconstruction
Heterologous expression systems, such as yeast (Saccharomyces cerevisiae) and bacteria (E. coli), offer promising platforms for the sustainable and efficient production of withanolides. mdpi.com This approach involves transferring and expressing key biosynthetic genes from Withania species or related plants into these microbial hosts to elucidate enzymatic reactions and regulatory mechanisms underlying withanolide biosynthesis. mdpi.com
The structural complexity of withanolides makes their chemical synthesis difficult, highlighting the importance of engineering their production in heterologous hosts like yeast as a more scalable and higher-yield alternative. biorxiv.org Recent advancements in metabolic engineering have paved the way for characterizing key pathway genes, enabling the fine-tuning of biosynthetic pathways and their reconstruction in heterologous hosts. frontiersin.org
Researchers have successfully established metabolic engineering platforms in yeast and Nicotiana benthamiana to investigate the functions of enzymes involved in withanolide biosynthesis. colab.ws Through stepwise pathway reconstitution in yeast, scientists have identified cytochrome P450 monooxygenases (CYP87G1, CYP88C7, and CYP749B2) and a short-chain dehydrogenase that produce a lactone ring-containing intermediate when co-expressed. biorxiv.orgcolab.ws The discovery of conserved gene clusters for withanolide biosynthesis in Withania somnifera and other Solanaceae species provides a basis for biotechnological production in heterologous hosts. colab.ws
Withanolide B Analogues and Semi Synthetic Derivatives
Structural Diversity of Natural Withanolide B Analogues
Withanolides are characterized by an ergostane (B1235598) skeleton where C-22 and C-26 are oxidized to form a six-membered lactone ring. mdpi.com The vast structural diversity within this family arises from various modifications to this basic framework. nih.gov Plants from the Solanaceae family, such as Withania somnifera and various Physalis species, produce a rich assortment of these compounds, which can be considered natural analogues of each other. nih.govnih.gov
The structural variations among natural withanolides, including those closely related to Withanolide B, primarily occur through:
Oxidation Patterns: The degree and position of hydroxylation, epoxidation, and ketone formation on the carbocyclic steroid nucleus (Rings A, B, C, and D) are highly variable. researchgate.net For instance, many bioactive withanolides possess a 5β,6β-epoxide in ring B and a 2-en-1-one system in ring A, features considered important for cytotoxicity. nih.gov
Side-Chain Modification: The nine-carbon side chain attached at C-17, which includes the characteristic δ-lactone ring, can also be modified with additional hydroxyl or epoxide groups. researchgate.net
Stereochemistry: Variations in the stereochemistry at different chiral centers contribute to the diversity and biological specificity of these compounds.
Withania somnifera, a primary source of withanolides, contains numerous such compounds, including Withaferin A, Withanolide A, and Withanone (B1683312), which represent a pool of naturally occurring structural analogues. researchgate.net While the literature does not extensively categorize compounds specifically as "Withanolide B analogues," the other withanolides isolated from the same plant sources are its nearest natural structural relatives.
Table 1: Examples of Natural Withanolides and Their Key Structural Features
| Compound Name | Key Structural Features | Natural Source (Example) |
|---|---|---|
| Withaferin A | 2-en-1-one in Ring A; 5β,6β-epoxide in Ring B; 4β, 27-dihydroxy | Withania somnifera |
| Withanolide A | 5β,6β-epoxide in Ring B; 4β, 20α-dihydroxy | Withania somnifera |
| Withanolide D | 2-en-1-one in Ring A; 5β,6β-epoxide in Ring B; 4β, 20α-dihydroxy | Withania somnifera |
Design and Synthesis of Semi-Synthetic Derivatives
The creation of semi-synthetic derivatives from natural withanolides is a key strategy for investigating SAR and developing analogues with enhanced therapeutic properties. mdpi.com The design process typically focuses on modifying existing functional groups to alter factors like potency, selectivity, and solubility. Generally, the hydroxyl groups, the enone system in ring A, and the 5β,6β-epoxy group in ring B are targeted for chemical modification. mdpi.com
Common strategies for synthesizing these derivatives include:
Acylation: Ester groups are introduced by treating the parent withanolide with acid chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com
Benzoylation and Carbamate Formation: Specific hydroxyl groups can be converted to benzoates or carbamates to explore the effects of larger, more complex substituents. nih.gov
Deoxygenation: The removal of specific oxygen-containing functional groups can help to determine their importance for biological activity. nih.gov
These synthetic modifications allow for a systematic evaluation of how different parts of the withanolide molecule contribute to its biological effects. For example, semi-synthetic acetylated analogues of withalongolide A were found to be considerably more cytotoxic than the parent natural product. nih.gov While much of the published research focuses on more abundant withanolides like Withaferin A, the synthetic principles are broadly applicable across the withanolide family, including for the derivatization of Withanolide B. mdpi.comnih.gov
Chemical Modification Strategies for Activity Modulation (e.g., Esterification, Glycosylation)
Modifying the chemical structure of withanolides through esterification and glycosylation can profoundly impact their biological activity. nih.govbiorxiv.org These strategies alter the physicochemical properties of the molecules, which in turn affects their interaction with biological targets.
Esterification
Esterification, particularly acetylation, of the free hydroxyl groups on the withanolide scaffold is a common and effective modification strategy. Research on various withanolides has shown that the addition of ester groups at positions such as C-4 and C-27 can lead to an enhanced activity profile. nih.gov For instance, the diacetylated derivative of Withaferin A, known as Withaferin A 4,27-diacetate, has been reported to modulate the regulation of NF-κB, a key protein complex involved in inflammation and cell survival. nih.gov This type of modification can increase the lipophilicity of the compound, potentially improving its cell membrane permeability and interaction with molecular targets.
Glycosylation
Glycosylation is the enzymatic process of attaching sugar moieties to a molecule, converting withanolides into their glycosylated forms, known as withanosides or glycowithanolides. nih.govnih.gov This process is mediated by enzymes called glycosyltransferases (GTs). biorxiv.org Glycosylation generally increases the water solubility of compounds and can alter their stability, bioavailability, and biological activity. biorxiv.org
Numerous withanolide glycosides have been isolated from Withania somnifera, where a glucose molecule is often attached at the C-3 or C-27 position. mdpi.comnih.gov Significantly, research has identified specific enzymes capable of carrying out this transformation. For example, a glycosyltransferase from W. somnifera, WsGT4, has been shown to use Withanolide B as a substrate, catalyzing the transfer of a glucose molecule to its structure. biorxiv.org This targeted enzymatic modification highlights a natural mechanism for generating diversity and modulating the activity of withanolides. The resulting withanosides often exhibit different biological profiles compared to their aglycone (non-sugar) counterparts. nih.gov
Table 2: Summary of Chemical Modification Strategies for Withanolides
| Modification Strategy | Description | General Effect on Bioactivity | Example |
|---|---|---|---|
| Esterification (Acetylation) | Addition of acetyl groups to hydroxyl (-OH) functions. | Often enhances cytotoxic and anti-inflammatory activity. nih.govnih.gov | Withaferin A 4,27-diacetate |
| Glycosylation | Attachment of sugar moieties to the withanolide skeleton to form withanosides. | Modulates solubility and can alter the specific biological activity profile. biorxiv.orgnih.gov | Formation of a Withanolide B glycoside by the enzyme WsGT4. biorxiv.org |
Structure Activity Relationship Sar Studies
Influence of Ring A Features (e.g., Δ²-1-oxo- functionality)
The architecture of Ring A is a critical determinant of the biological efficacy of many withanolides. A recurring and essential feature for potent activity, particularly cytotoxicity, is the presence of an α,β-unsaturated ketone system, specifically the Δ²-1-oxo- functionality. nih.govnih.gov This enone moiety is considered a key pharmacophore. researchgate.net
Research has consistently shown that withanolides possessing a 2-en-1-one in Ring A, in combination with other features like a 5β,6β-epoxy in Ring B and a lactone side chain, are among the most active compounds. nih.govmdpi.com The absence or saturation of the C-2/C-3 double bond in Ring A generally leads to a significant reduction in cytotoxic activity. mdpi.com For instance, the antiproliferative activity of withanolides has been shown to be substantially diminished when the 2-en-1-one system is absent. cimap.res.in While the enone moiety is crucial for cytotoxicity, some studies suggest it might not be an absolute requirement for all biological activities, such as neuroactive properties. rsc.org However, for anticancer effects, its presence is paramount. SAR studies have confirmed that the Δ²-1-oxo-functionality is a primary contributor to the antiproliferative and cytotoxic effects observed in various cancer cell lines. researchgate.net
Table 1: Impact of Ring A Saturation on Cytotoxicity
| Compound | Ring A Feature | Relative Activity | Reference |
|---|---|---|---|
| Withaferin A | Δ²-1-oxo (Unsaturated) | High | mdpi.com |
| 2,3-Dihydrowithaferin A | Saturated | Reduced | mdpi.com |
Significance of Ring B Epoxy and Hydroxyl Groups (e.g., 5β,6β-epoxy)
The oxidation pattern of Ring B, particularly the presence and stereochemistry of an epoxide ring, is another cornerstone of withanolide bioactivity. The 5β,6β-epoxy group is a hallmark of many potent withanolides, including Withaferin A, and is considered essential for a range of activities, including cytotoxicity and anti-inflammatory effects. nih.govnih.gov
This epoxy group contributes significantly to the molecule's ability to interact with cellular targets. For example, it is required for binding to and inhibiting the Hsp90 chaperone protein, a key mechanism in the anticancer activity of some withanolides. nih.gov The loss or replacement of this functional group often results in a dramatic abrogation of biological function. nih.govresearchgate.net Studies involving the conversion of the 5β,6β-epoxide into other functional groups, such as thioepoxides or diols, led to a 10- to 25-fold reduction in cytotoxicity, underscoring the epoxide's importance. researchgate.net
Furthermore, the stereochemistry of the epoxide is crucial. Compounds with a β-epoxide (5β,6β) generally show improved activity compared to those with an α-epoxidation. nih.gov In some cases, the epoxide can be replaced by a 5α-chloro-6β-hydroxy group, which can retain or even enhance potency against certain cancer cell lines. nih.gov However, for most potent withanolides, the 5β,6β-epoxy moiety is a key structural requirement for high efficacy. nih.govresearchgate.net
Positional Effects of Hydroxyl and Other Substituent Groups
The bioactivity of the withanolide scaffold is finely tuned by the presence, position, and stereochemistry of hydroxyl (-OH) groups and other substituents on the steroidal core and side chain. researchgate.net
C-4 Hydroxyl Group: The presence of a hydroxyl group at the C-4 position in Ring A can significantly enhance activity. Specifically, a 4β-hydroxy group, in combination with the 2-en-1-one system, has been identified in some of the most potent anticancer withanolides. nih.gov Studies have shown that a β-hydroxy group at C-4 can lead to a marked increase in activity. mdpi.com This feature may enhance the inhibition of key cellular targets like Hsp90. nih.gov
C-17 Hydroxyl Group: A hydroxyl group on the C-17 position can also modulate activity. A β-oriented hydroxyl group at C-17 has been associated with higher potency against certain cancer cell lines. mdpi.com
Other Positions (C-12, C-15, C-18, C-27): The effects of hydroxylation at other positions are variable. Introduction of a β-OH group at C-12 or C-15 has been shown to decrease both cytotoxicity and heat-shock-inducing activity. researchgate.netacs.org Conversely, modifications at other positions can be beneficial. For example, acetylation or esterification of hydroxyl groups at C-4, C-19, and C-27 has been found to enhance the activity profile of certain withanolides. nih.gov Acetoxylation at C-18 has also been linked to increased potency in specific assays. aacrjournals.org The hydroxyl group at C-27, while not always a primary driver of activity, can be modified to modulate properties. thieme-connect.com
Table 2: Influence of Hydroxyl Group Position on Anticancer Activity (IC₅₀ values in µM)
| Compound | Key Substituent | Hep-G2 | MCF-7 | A375 | Reference |
|---|---|---|---|---|---|
| Compound 98b | 17β-OH | 1.14 | 5.15 | 3.87 | mdpi.com |
| Compound 98a | 17α-OH | 6.07 | 14.2 | 13.1 | nih.gov |
Mechanistic Investigations in Cellular Models in Vitro Studies
Cellular Responses and Molecular Effects
Cyclooxygenase (COX-2) Enzyme Inhibition
The class of compounds known as withanolides has been demonstrated to exhibit significant selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, while largely sparing cyclooxygenase-1 (COX-1) in various in vitro models. COX-2 is an inducible enzyme that plays a crucial role in inflammatory responses by converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Studies have highlighted the anti-inflammatory potential of withanolides through this mechanism. For instance, researchers have investigated the role of withanolides in inhibiting COX enzymes, providing insights into their anti-inflammatory mechanisms. nih.gov Specific withanolides, such as Withaferin A, viscosalactone B, 2,3-dihydrowithaferin A, and 4-(2,2-dimethyl-3-oxocyclopropoxy)-2,3-dihydrowithaferin A, have been shown to inhibit COX-2 but not COX-1. nih.gov While the broader class of withanolides is recognized for its COX-2 inhibitory properties, specific in vitro data detailing the direct inhibition of COX-2 by Withanolide B were not identified in the current literature review.
Protein Binding Dynamics and Biophysical Characterization
Interaction with Human Serum Albumin (HSA)
Withanolide B has been shown to interact significantly with Human Serum Albumin (HSA), a major circulating protein in human blood plasma responsible for the transport and distribution of various endogenous and exogenous compounds. thegoodscentscompany.comcenmed.comwikidata.org Fluorescence spectroscopy studies have been employed to elucidate the binding mechanism between Withanolide B and HSA. These studies indicate the formation of an HSA-ligand complex, with a calculated binding constant (K) for Withanolide B. The binding constant for Withanolide B with HSA was determined to be 7.59 ± 0.05 × 104 M-1. thegoodscentscompany.comwikidata.org This value falls within the range typically observed for known FDA-approved drugs binding to HSA, suggesting a strong association. thegoodscentscompany.com Further investigations utilizing molecular docking and dynamics simulations have corroborated these experimental findings, confirming the stability of the Withanolide B-HSA complex upon binding. thegoodscentscompany.comcenmed.com
Table 1: Binding Constants of Withanolide and Withanoside Derivatives with Human Serum Albumin
| Compound | Binding Constant (K) (M-1) |
| Withanolide A | 3.04 ± 0.05 × 104 |
| Withanolide B | 7.59 ± 0.05 × 104 |
| Withanoside IV | 6.74 ± 0.03 × 104 |
| Withanoside V | 5.33 ± 0.05 × 104 |
Conformational Changes Induced by Ligand Binding
The binding of Withanolide B to Human Serum Albumin (HSA) induces notable conformational changes in the protein's secondary structure. Circular Dichroism (CD) spectroscopy has been instrumental in revealing these alterations. Upon interaction with Withanolide B, there is an observable increase in the percentage of α-helix content in HSA, concurrently with a decrease in β-sheets and random coils. thegoodscentscompany.comcenmed.comwikidata.orgrsc.org Specifically, the α-helix content of HSA was observed to increase up to 70.54 ± 2.5% upon binding with Withanolide B. thegoodscentscompany.comwikidata.org These structural modifications are indicative of partial unfolding or rearrangement within the protein upon ligand interaction. thegoodscentscompany.com
Beyond secondary structure changes, morphological and topological alterations in HSA have also been observed through advanced microscopic techniques. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) studies have provided visual evidence of these changes, further supporting the formation of stable HSA-Withanolide B complexes and the ligand-induced structural modifications. thegoodscentscompany.comcenmed.com The observed changes in the radius of gyration (Rg) values for the HSA-Withanolide B complex (2.61 ± 0.02 nm compared to unliganded HSA at 2.65 ± 0.35 nm) also indicate conformational and stability changes in the secondary structure of HSA, aligning with the CD spectroscopy results. thegoodscentscompany.com
Table 2: Conformational Changes in Human Serum Albumin upon Binding with Withanolide and Withanoside Derivatives
| Compound | α-helix (%) (Post-binding) | β-sheet (%) (Post-binding) | Random Coil (%) (Post-binding) |
| Withanolide A | 69.30 ± 2.5 | Decreased | Decreased |
| Withanolide B | 70.54 ± 2.5 | Decreased | Decreased |
| Withanoside IV | 66.8 ± 2.5 | Decreased | Decreased |
| Withanoside V | 61.5 ± 2.3 | Decreased | Decreased |
Preclinical Pharmacological Efficacy in Animal Models in Vivo Studies
Inflammatory Response Research
Anti-Inflammatory Effects in Induced Inflammation Models (e.g., Carrageenan-induced Paw Edema)
Research into the anti-inflammatory properties of compounds found in Withania somnifera has often utilized models of induced inflammation, such as carrageenan-induced paw edema. While direct in vivo studies specifically on isolated Withanolide B in this model are limited in the provided literature, Withania somnifera extracts, which contain Withanolide B, have demonstrated significant anti-inflammatory effects.
For instance, studies have shown that Withania somnifera extract (WSE) can significantly inhibit paw edema in carrageenan-induced models in rats. One study reported WSE achieving a maximum paw edema inhibition of 57.81 ± 17.43% after 4 hours, compared to diclofenac (B195802) at 89.93 ± 18.53% inhibition. semanticscholar.org Although this data pertains to the whole extract, Withanolide B is a primary withanolide isolated from W. somnifera roots. wikipedia.org Furthermore, Withanolide B has been detected in the plasma following oral administration of Withania somnifera extract in some studies, although its concentration was found to be below the lower limit of quantification (LLOQ). cenmed.com
Another related withanolide, withametelin, a subclass of withanolides, has been directly evaluated for its anti-inflammatory activity using the carrageenan-induced paw edema method in mice. Withametelin (20 mg/kg) significantly reduced inflammatory paw edema by 68.94 ± 5.55% after 4 hours, a response comparable to that of the positive control, ibuprofen (B1674241) (10 mg/kg), which showed 82.64 ± 9.49% inhibition. thegoodscentscompany.com, researchgate.net These findings suggest the potential for individual withanolides, including Withanolide B as a component of the plant extract, to contribute to anti-inflammatory responses.
Table 1: Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema Models
| Compound/Extract | Model | Dose | % Edema Inhibition (4h) | Reference Drug (% Inhibition) | Citation |
| Withania somnifera Extract (WSE) | Carrageenan-induced paw edema (Rats) | Varied doses | 57.81 ± 17.43% (max) | Diclofenac (89.93 ± 18.53%) | semanticscholar.org |
| Withametelin | Carrageenan-induced paw edema (Mice) | 20 mg/kg | 68.94 ± 5.55% | Ibuprofen (82.64 ± 9.49%) | thegoodscentscompany.com, researchgate.net |
Oncology Research
Withanolide B has been identified as a compound exhibiting anti-cancer effects. nih.gov While specific in vivo data focusing solely on isolated Withanolide B in xenograft models or particular cancer types are not extensively detailed in the provided search results, the broader class of withanolides, of which Withanolide B is a prominent member, has been widely investigated for its significant anticancer properties in preclinical settings.
The withanolide class, including compounds like Withaferin A (WA), withanone (B1683312), and other derivatives, has demonstrated considerable efficacy in inhibiting tumor growth in various xenograft models. For example, Withaferin A has been shown to inhibit tumor growth in diverse mouse cancer models, including breast cancer and neuroblastoma xenografts. wikipedia.org, cenmed.com One study reported a significant reduction in tumor burden (68.9% decrease in tumor volume) in neuroblastoma xenografts treated with a lead compound withanolide derivative (WGA-TA). guidetopharmacology.org Another withanolide, physapubescin K, significantly inhibited tumor growth in a SW1990 xenograft mouse model in a dose-dependent manner. semanticscholar.org These findings underscore the potential of withanolides to exert direct inhibitory effects on tumor proliferation in vivo.
Withanolides have shown promising efficacy against a broad spectrum of cancers in preclinical studies, including pancreatic and skin cancers. nih.gov
Pancreatic Cancer: Withania somnifera and some of its withanolides, particularly Withaferin A and WS-3, have demonstrated anti-cancer activity against pancreatic cancer. This efficacy is often linked to their ability to inhibit Hsp90 chaperone activity. nih.gov, bidd.group, ukscip.com Withaferin A, for instance, has been shown to inhibit cell proliferation in pancreatic cancer cell lines and in vivo pancreatic cancer xenografts by inhibiting Hsp90 in an ATP-independent manner, leading to protein degradation and disruption of the Hsp90-Cdc37 interaction. bidd.group
Skin Carcinoma: Withanolides and extracts from Withania somnifera roots have been reported to act as effective agents against skin carcinoma. Studies have shown that Withania somnifera root extract can inhibit carcinogen-induced skin papillomagenesis in mice, demonstrating chemopreventive efficacy. wikidata.org, nih.gov A specific withanolide, 1-oxo-5β, 6β-epoxy-witha-2-enolide, isolated from Withania somnifera roots, has also been shown to prevent the incidence of skin carcinoma induced by UV-B radiation in a rat model. wikidata.org
While Withanolide B is recognized for its anti-cancer effects nih.gov and is a component of Withania somnifera which exhibits these activities, detailed in vivo data specifically on isolated Withanolide B for these cancer types are not explicitly provided in the current literature. However, its presence within the active extracts and its classification as an anti-cancer compound suggest its potential contribution to these observed effects.
The anti-metastatic properties of withanolides have been investigated in various preclinical models. Withanolides, as a class, have been shown to inhibit the rate of metastatic spread. nih.gov, nih.gov Withaferin A, a well-studied withanolide, has demonstrated anti-metastatic effects in xenograft models, such as the MDA-MB-231 breast cancer xenograft model. This effect is achieved through mechanisms including the inhibition of vimentin (B1176767) expression and the suppression of epithelial-mesenchymal transition (EMT). tocris.com, metabolomicsworkbench.org Other withanolides, like withanone, have also shown significant suppression of lung metastasis tumor growth in murine models. nih.gov These findings highlight the potential of withanolides to interfere with key processes involved in cancer progression and dissemination.
Tissue Repair and Regeneration Research
Research indicates that Withanolide B plays a role in processes relevant to tissue repair and regeneration. Specifically, Withanolide B has been shown to promote osteogenic differentiation in human bone mesenchymal stem cells (hBMSCs). This includes a significant increase in the expression of genes and proteins such as COL1A1 (Collagen Type I Alpha 1) and RUNX2, both crucial for bone formation and extracellular matrix deposition. Withanolide B (at concentrations of 1-100 nM) also increased the formation of extracellular matrix calcium deposits and enhanced the activity of alkaline phosphatase (ALP) in hBMSCs. cenmed.com, nih.gov These effects suggest a direct involvement of Withanolide B in promoting the cellular processes necessary for tissue regeneration, particularly those involving collagen synthesis.
Furthermore, Withania somnifera extract (WHSE), which contains Withanolide B, has been extensively studied for its wound healing activity in animal models. Ointments containing WHSE nanoliposomes (WHSE-NLPs) significantly accelerated wound healing and enhanced key histological markers such as collagen deposition and epithelialization in mouse models of excisional wounds. thegoodscentscompany.com, nih.gov The application of WHSE and its NLPs also promoted faster wound healing by increasing the expression of CD31 and basic fibroblast growth factor (bFGF), both vital for angiogenesis and tissue repair. thegoodscentscompany.com, nih.gov This collective evidence supports the role of Withanolide B, both directly and as a component of Withania somnifera, in facilitating tissue repair and regeneration processes, particularly through its influence on collagen production and cellular differentiation.
Table 2: Withanolide B and Withania somnifera Extract Effects on Tissue Repair and Regeneration
| Compound/Extract | Model/Cell Type | Observed Effects | Associated Markers | Citation |
| Withanolide B | Human bone mesenchymal stem cells (hBMSCs) | Promotes osteogenic differentiation | Increased COL1A1 and RUNX2 gene/protein expression, increased extracellular matrix calcium deposits, increased ALP activity | cenmed.com, nih.gov |
| Withania somnifera Extract (WHSE) & NLPs (containing Withanolide B) | Excisional wound healing (Mouse model) | Accelerated wound healing, enhanced collagen deposition, enhanced epithelialization | Increased CD31 and bFGF expression | thegoodscentscompany.com, nih.gov |
Computational and Theoretical Investigations
Molecular Docking for Ligand-Target Interactions
Molecular docking simulations are employed to predict the binding affinity and interaction modes of Withanolide B with various target proteins, shedding light on its potential therapeutic mechanisms.
SARS-CoV-2 Spike (S) Protein: Withanolide B has been investigated for its interactions with the SARS-CoV-2 spike (S) protein, a critical target for antiviral drug discovery. Docking studies revealed a notable binding energy of -8.6 kcal/mol for Withanolide B, which was higher than Withanolide A (-8.3 kcal/mol) and Withaferin A (-8.1 kcal/mol), and comparable to the established drug Dexamethasone (-8.0 kcal/mol). These findings suggest Withanolide B's potential as an effective binder to the spike protein. openbioinformaticsjournal.com
Human S-COMT (Catechol-O-Methyltransferase): In studies focusing on human S-COMT, an enzyme involved in neurotransmitter metabolism, Withanolide B demonstrated a favorable binding affinity of -7.63 kcal/mol and an inhibition constant (Ki) of 2.54 µM. These values were superior to those observed for standard pharmaceutical inhibitors like opicapone (B609759) (-6.74 kcal/mol, Ki: 11.41 µM) and entacapone (B1671355) (-6.34 kcal/mol, Ki: 22.55 µM). genominfo.org
Human Serum Albumin (HSA): Molecular docking studies have also confirmed the binding interaction of Withanolide B with human serum albumin (HSA), a major plasma protein involved in drug transport and distribution. nih.govbiorxiv.org The computationally derived free energy change upon binding of Withanolide B with HSA was found to be -6.63 Kcal/M, indicating strong hydrophobic interactions. biorxiv.org
Human GABA-A Receptor: The interaction of Withanolide B with the human GABA-A receptor (PDB ID: 7PBD) has been explored through molecular docking, indicating its potential role in modulating this receptor system. chronobiologyinmedicine.org
β-Tubulin: While specific quantitative data for Withanolide B were not detailed in the provided snippets, molecular docking simulations have been performed for various withanolide analogs against β-tubulin, a key anticancer target protein, to understand their binding affinities and interactions. nih.gov
Table 1: Molecular Docking Binding Energies of Withanolide B Against Various Targets
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
| SARS-CoV-2 Spike (S) Protein | -8.6 | N/A |
| Human S-COMT | -7.63 | 2.54 µM |
| Human Serum Albumin (HSA) | -6.63 (calculated free energy change) | N/A |
| Human GABA-A Receptor | N/A (interactions explored) | N/A |
Molecular Dynamics Simulations to Elucidate Binding Stability
Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior, conformational changes, and stability of ligand-protein complexes over time.
SARS-CoV-2 Spike (S) Protein: MD simulations were utilized to understand the stability and flexibility of Withanolide B when complexed with the SARS-CoV-2 spike (S) protein. Analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over a 100 ns simulation period revealed the stability and rigidity of these complexes. The dynamic behavior of Withanolide B, including potential conformational adjustments, was also observed. openbioinformaticsjournal.com
Human Serum Albumin (HSA): MD simulations investigating the interaction of Withanolide B with human serum albumin (HSA) demonstrated the stability of the HSA-Withanolide B complex. RMSD values for HSA-ligand complexes generally fluctuated between 0.3±0.03 nm. Specifically, Withanolide B showed initial fluctuations that stabilized around 6.5 ns, reaching a stable RMSD of 0.35±0.03 nm. This indicates that the complex maintained stability with minimal significant conformational changes from the initial docked conformer, with strong interactions observed in the hydrophobic cavity of HSA. nih.govplos.org
Human S-COMT Enzyme: MD simulations have also been conducted to evaluate the structural stability of the human S-COMT enzyme in the presence of various natural ligands, including Withanolide B, confirming their stable interactions. genominfo.org
KAT6A Protein: Furthermore, MD simulations have been applied to assess the stability and interactions of Withania somnifera compounds, including withanolides, against target proteins like KAT6A in cancer research, with some withanolides demonstrating high stability within the binding cavity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activities of compounds based on their molecular structures, aiding in the rational design of new drug candidates.
QSAR models have been extensively applied to withanolide analogs, including Withanolide B, to predict their antiproliferative activity, particularly against human breast cancer cell lines such as SK-Br-3 and MCF7/BUS. nih.govresearchgate.netresearchgate.netnih.govchemfaces.com
For the SK-Br-3 cell line, a highly effective QSAR model was developed, exhibiting a strong correlation coefficient (r²) of 0.93 and a cross-validation regression coefficient (rCV²) of 0.90. nih.govresearchgate.netnih.govchemfaces.com
Similarly, for the MCF7/BUS cell line, the QSAR model demonstrated a high correlation with an r² of 0.91 and an rCV² of 0.85. nih.govresearchgate.netnih.govchemfaces.com
These models identified key physicochemical descriptors that are responsible for the anticancer activity against the SK-Br-3 cell line. These descriptors include the connectivity index (order 0, standard), dipole vector X (debye), molar refractivity, and shape index (basic kappa, order 2). nih.govresearchgate.net
The insights derived from these QSAR studies are instrumental in guiding the molecular design of lead compounds with improved activity by understanding the specific structural features that contribute to their biological effects. researchgate.net
Table 2: QSAR Model Performance for Withanolide Analogs Against Breast Cancer Cell Lines
| Cell Line | Correlation Coefficient (r²) | Cross-Validation Coefficient (rCV²) | Key Descriptors |
| SK-Br-3 | 0.93 | 0.90 | Connectivity index (order 0, standard), Dipole vector X (debye), Molar refractivity, Shape index (basic kappa, order 2) |
| MCF7/BUS | 0.91 | 0.85 | N/A (general descriptors for withanolides) |
In Silico Predictions for Pharmacological Properties (e.g., Human Intestinal Absorption, Caco-2 Permeability)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for assessing the pharmacokinetic properties of drug candidates like Withanolide B, providing early insights into their behavior within the human body.
Human Intestinal Absorption (HIA): In silico predictions consistently indicate that withanolides, including Withanolide B, possess good gastrointestinal absorption and oral bioavailability. The predicted human intestinal absorption was highly positive for all withanolides, suggesting favorable permeability. mdpi.comresearchgate.netresearchgate.netnih.gov
Caco-2 Permeability: The Caco-2 cell model is a standard in vitro method for evaluating intestinal absorption. While some general predictions for withanolides suggested they might not traverse Caco-2 cells, a specific report highlighted Withanolide B as "highly permeable" in Caco-2 cell permeability assays, contrasting with some glycosylated and more polar withanolides. mdpi.comresearchgate.netresearchgate.net
Blood-Brain Barrier (BBB) Permeability: Withanolide B is predicted to have a high probability (>0.8) of crossing the blood-brain barrier, which is significant for potential central nervous system applications. nih.gov
Lipophilicity (Log P) and Lipinski's Rule of Five: While withanolides generally comply with Lipinski's rule of five for drug-likeness, Withanolide B has been noted for having a higher Log P value, which does not strictly adhere to this rule. chronobiologyinmedicine.orgnih.govresearchgate.netnih.govnih.gov
Plasma Protein Binding: In silico studies predict that withanolides, including Withanolide B, exhibit strong plasma protein binding. researchgate.netresearchgate.net
Metabolism: Predictive models suggest that withanolides are likely metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, with some studies also indicating metabolism by CYP1A2 and CYP2C19. No inhibition of other P450 cytochromes was predicted. mdpi.comresearchgate.net
Toxicity: In silico predictions generally indicate a low toxicity profile for withanolides, and non-carcinogenicity in rodents has also been reported. mdpi.comresearchgate.net
Table 3: In Silico Predicted Pharmacological Properties of Withanolide B (and General Withanolides)
| Property | Prediction for Withanolide B / Withanolides |
| Human Intestinal Absorption (HIA) | Highly positive / Good |
| Caco-2 Permeability | Highly permeable (Withanolide B) / 46.74 nm/s (general) / Not traversing (general, noted as opposite) |
| Blood-Brain Barrier (BBB) Permeability | >0.8 probability (Withanolide B) |
| Lipinski's Rule of Five Compliance | Generally compliant, but Withanolide B noted for higher Log P (non-compliant) |
| Plasma Protein Binding | Strong |
| Metabolism | By CYP3A4 (no inhibition of other P450s); also CYP1A2, CYP2C19 |
| Toxicity | Low toxicity; non-carcinogenic in rodents |
Analytical and Characterization Methodologies
Advanced Chromatographic Techniques (e.g., Reversed-Phase Liquid Chromatography)
Reversed-Phase Liquid Chromatography (RP-LC) is a widely adopted technique for the separation and quantification of withanolides, including Withanolide B, in complex matrices such as plant extracts and biological samples nih.govwikidata.orgwikidata.org. This method is favored for its ability to separate structurally similar compounds effectively. RP-LC systems typically employ a stationary phase with non-polar characteristics and a mobile phase consisting of a polar solvent system.
For the analysis of withanolides, common mobile phases include linear binary gradient systems, often comprising methanol (B129727) and water, with the addition of a small percentage of an acid like 0.1% acetic acid to optimize separation and peak shape wikidata.orgwikidata.org. C18 reversed-phase columns are frequently utilized for achieving good separation factors for various withanolides wikidata.org. Detection can be performed using ultraviolet (UV) detection, often with a photodiode array (PDA) for spectral confirmation, or more commonly, by coupling with mass spectrometry for enhanced sensitivity and selectivity nih.govwikidata.orgwikidata.org. RP-HPLC methods have been successfully developed and validated for the simultaneous analysis of multiple withanolides, including Withanolide B, in different parts of Withania somnifera, such as roots and leaves wikidata.orgwikidata.org.
Mass Spectrometry (MS) Coupling for Identification and Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the precise identification and quantification of withanolides, including Withanolide B, particularly in biological samples like plasma, due to its superior sensitivity and selectivity compared to other detection methods nih.gov.
Various MS modes are employed for the analysis of Withanolide B:
Multiple Reaction Monitoring (MRM) : This highly selective and sensitive mode is widely used for the quantification of Withanolide B in complex matrices. Studies have utilized LC-MRM-MS for measuring Withanolide B, with reported Lower Limit of Quantification (LLOQ) values ranging from 2 ng/mL to 6 ng/mL in plasma nih.gov.
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS/MS) : This technique, often operating in data-dependent acquisition (DDA) or parallel-reaction monitoring (PRM) modes, is crucial for the identification and characterization of withanolides based on their accurate molecular mass and fragmentation patterns nih.govnih.govmetabolomicsworkbench.org. PRM mode, in particular, can offer improved sensitivity for certain withanolides, including Withanolide B, compared to MRM-MS nih.gov.
Ionization Modes : Both negative electrospray ionization (ESI-) and positive ionization MS modes are commonly employed nih.govnih.gov.
Characteristic Fragment Ions : In MS/MS analysis, withanolides exhibit common characteristic fragment ions, such as m/z 46 (corresponding to formic acid) and m/z 18 (corresponding to H₂O). Additionally, m/z 179 ([C₁₂H₂₀O]⁻) is a distinct characteristic fragment often used to confirm the presence of withanolides nih.gov.
The application of LC-MS/MS allows for the robust identification and quantification of Withanolide B, even at low concentrations, which is critical for pharmacokinetic studies and compositional analysis of Withania somnifera extracts nih.govnih.gov.
Table 1: Reported Lower Limit of Quantification (LLOQ) for Withanolide B in Plasma using LC-MS/MS
| Compound | LLOQ (ng/mL) | Reference |
| Withanolide B | 2 | nih.gov |
| Withanolide B | 3 | nih.gov |
| Withanolide B | 6 | nih.gov |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRESIMS)
Spectroscopic methods are indispensable for the definitive structural elucidation of Withanolide B and other withanolides.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : HRESIMS is crucial for obtaining the accurate molecular formula of withanolides by providing precise mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) measurements guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgnih.govwikidata.org. This high mass accuracy helps confirm the elemental composition and differentiate between compounds with similar nominal masses.
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (O-H) and α,β-unsaturated ketone (C=O) groups, which are characteristic of withanolides guidetopharmacology.org.
Electronic Circular Dichroism (ECD) : ECD spectroscopy is employed to determine the absolute configuration of chiral centers within the withanolide structure, providing insights into their three-dimensional arrangement guidetopharmacology.orgguidetopharmacology.orgnih.gov. For example, ECD spectra can suggest the cis-linkage of rings A/B and the 22R configuration in withanolides guidetopharmacology.org.
These spectroscopic techniques collectively provide a comprehensive toolkit for confirming the identity and elucidating the intricate structures of newly isolated or characterized withanolides, including Withanolide B.
Fluorescence Spectroscopy for Binding Interactions
Fluorescence spectroscopy is an effective and widely used technique to investigate the binding interactions between Withanolide B and biological macromolecules, such as Human Serum Albumin (HSA) nih.govnih.govnih.govnih.govnih.govuni.lu. HSA is a major plasma protein responsible for the transport of various endogenous and exogenous compounds in the bloodstream, making its interaction with drugs and natural products highly relevant for understanding their pharmacokinetics.
In typical studies, the intrinsic fluorescence of HSA (due to its tryptophan residues) is monitored upon titration with increasing concentrations of Withanolide B. When Withanolide B binds to HSA, it can quench the protein's fluorescence, indicating the formation of a protein-ligand complex nih.govnih.gov. Experiments are often conducted at specific excitation and emission wavelengths, such as λex = 285 nm and λem = 360 nm, to selectively monitor HSA fluorescence nih.govnih.govnih.govnih.gov.
The observed fluorescence quenching data can be analyzed using models like the modified Stern-Volmer regression curve to determine key binding parameters, including the binding constant (K_S) and the number of binding sites (n) nih.govnih.gov. For Withanolide B, studies have reported a binding constant (K_S) with HSA of 7.59 ± 0.05 × 10⁴ M⁻¹ nih.govnih.gov. This value suggests a strong binding affinity, falling within the range typically observed for many known FDA-approved drugs that interact with serum albumin nih.govnih.gov. The free energy change (ΔG) associated with the binding can also be calculated from the binding constant, providing thermodynamic insights into the interaction nih.govnih.gov.
Table 2: Binding Constants of Withanolides with Human Serum Albumin (HSA) via Fluorescence Spectroscopy
| Compound | Binding Constant (K_S) (M⁻¹) | Reference |
| Withanolide A | 3.04 ± 0.05 × 10⁴ | nih.govnih.gov |
| Withanolide B | 7.59 ± 0.05 × 10⁴ | nih.govnih.gov |
| Withanoside IV | 6.74 ± 0.03 × 10⁴ | nih.govnih.gov |
| Withanoside V | 5.33 ± 0.05 × 10⁴ | nih.govnih.gov |
Microscopy Techniques (e.g., AFM, TEM) for Morphological Changes
Microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed to visually confirm and characterize the morphological and topological changes that occur in biological structures, like proteins, upon interaction with Withanolide B nih.govnih.govuni.lunih.gov. These methods provide direct visual evidence of complex formation and structural alterations at the nanoscale.
Atomic Force Microscopy (AFM) : AFM allows for the visualization of surface topography at the nanoscale, providing high-resolution images of protein molecules before and after ligand binding. Changes in protein size, shape, or aggregation state can be observed, indicating an interaction nih.govnih.govuni.lunih.gov.
Transmission Electron Microscopy (TEM) : TEM offers even higher resolution images, enabling the visualization of internal structures and detailed morphological changes. In studies involving Withanolide B and HSA, TEM has been used to observe alterations in the topology of HSA molecules when incubated with Withanolide B nih.govnih.govuni.lunih.gov. For instance, control HSA samples can be compared with HSA-ligand complexes (e.g., 1 µM HSA incubated with 2 µM Withanolide B) to identify structural rearrangements or complex formation nih.gov. These observations corroborate findings from other techniques, such as fluorescence spectroscopy, by providing direct visual confirmation of the interaction and the resulting changes in protein morphology nih.gov.
These microscopic analyses are crucial for a comprehensive understanding of how Withanolide B interacts with and potentially alters the structure of biological macromolecules.
Future Research Directions and Translational Potential
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
While the foundational steps of withanolide biosynthesis are understood to originate from the sterol pathway, the precise enzymatic machinery responsible for the vast structural diversity of withanolides, including Withanolide B, remains largely uncharacterized. frontiersin.org The biosynthesis is known to proceed through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to produce isoprene (B109036) precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net These precursors lead to the formation of 2,3-oxidosqualene (B107256), which is cyclized to cycloartenol (B190886), a key branch-point intermediate. nih.govresearchgate.net The conversion of downstream intermediates, such as 24-methylenecholesterol, into the final withanolide structures involves a series of tailoring reactions including oxidation, hydroxylation, and glycosylation. researchgate.netresearchgate.net
However, the specific enzymes that catalyze the final, intricate steps to yield Withanolide B are still mostly unknown. researchgate.net The molecular-level understanding of the biosynthetic pathway is considered to be in a putative stage. frontiersin.orgnih.gov Recent breakthroughs in the genomics of Withania somnifera have led to the discovery of conserved gene clusters that encode for key enzyme families thought to be involved, such as cytochrome P450 monooxygenases (CYPs), short-chain dehydrogenases/reductases (SDRs), glycosyltransferases (GTs), and methyltransferases (MTs). researchgate.netdoaj.orgbiorxiv.org For instance, several CYPs (CYP87G1, CYP88C7, CYP749B2, CYP88C10) and an SDR have been identified that are crucial for forming the characteristic lactone ring and A-ring structure of the withanolide scaffold. biorxiv.orgbiorxiv.orgtwistbioscience.com
Future research must focus on the systematic functional characterization of these and other candidate genes from the biosynthetic gene clusters. tu-braunschweig.de This will involve heterologous expression of these enzymes and in vitro assays to determine their specific substrates and products, ultimately piecing together the exact sequence of reactions that lead to Withanolide B. The discovery of these novel enzymes is a critical prerequisite for the metabolic engineering and synthetic biology approaches discussed below.
| Enzyme/Protein Family | Abbreviation | Putative Function in Withanolide Biosynthesis |
| 3-hydroxy-3-methylglutaryl-coenzyme A reductase | HMGR | Key enzyme in the MVA pathway for isoprene precursor synthesis. frontiersin.org |
| Squalene (B77637) Synthase | SQS | Catalyzes the head-to-head condensation of two farnesyl pyrophosphate molecules to form squalene. researchgate.net |
| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, a critical branch point for sterol and withanolide synthesis. nih.govresearchgate.net |
| Cytochrome P450s | CYPs | A large family of enzymes responsible for extensive oxidation and hydroxylation reactions that modify the sterol backbone. researchgate.netbiorxiv.org |
| Short-Chain Dehydrogenase/Reductase | SDR | Involved in oxidation/reduction steps, including the formation of the characteristic lactone ring. biorxiv.orgtwistbioscience.com |
| Sulfotransferase | SULF | Recently identified as a core pathway enzyme, challenging previous views of its role as just a tailoring enzyme. biorxiv.orgtwistbioscience.com |
| Glycosyltransferases | GTs | Putatively involved in adding sugar moieties to the withanolide scaffold, creating sitoindosides. researchgate.net |
Discovery of Novel Withanolide B Derivatives with Enhanced Bioactivity
The natural structure of Withanolide B, while possessing inherent biological activity, serves as a scaffold for chemical modifications to create novel derivatives with improved therapeutic properties. The rationale behind creating semi-synthetic analogs is to enhance potency, increase target specificity, improve pharmacokinetic profiles, and reduce potential toxicity. mdpi.com The biological activity of withanolides is known to vary significantly with their chemical substitution patterns, validating this approach.
Future research will likely explore several strategies for derivatization:
Modification of Functional Groups: Key reactive sites on the Withanolide B molecule, such as hydroxyl groups, can be targeted for reactions like esterification and acylation. Studies on other withanolides have shown that such modifications can significantly enhance cytotoxic activity against cancer cell lines. nih.gov
Synthesis of Fused Analogs: Creating novel heterocyclic rings fused to the sterol backbone is another promising avenue. For example, the synthesis of 2-isoxazoline-fused derivatives of Withaferin A has been explored as a strategy to leverage the biological activity of the isoxazoline (B3343090) moiety. mdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic approach involving the synthesis of a library of Withanolide B derivatives and screening them for biological activity will be crucial. bohrium.com This will allow researchers to build comprehensive SAR models that can guide the rational design of next-generation compounds with optimized efficacy.
The goal of these synthetic efforts is to generate lead compounds that are not only more potent than the parent molecule but also possess more "drug-like" properties, making them better candidates for progression into clinical development. mdpi.comresearchgate.net
Systems Biology Approaches Integrating Multi-Omics Data
Understanding the complex and dynamic regulation of Withanolide B biosynthesis requires a holistic, systems-level approach. drugtargetreview.com Integrating multi-omics datasets—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—provides a powerful platform to unravel the intricate molecular networks governing the production of this compound in Withania somnifera. frontiersin.orgresearchgate.net
Future research directions in this area include:
Integrated Omics Analysis: By simultaneously profiling the transcriptome, proteome, and metabolome of W. somnifera under various conditions (e.g., different developmental stages, tissues, or in response to elicitors), researchers can identify strong correlations between gene expression, protein abundance, and the accumulation of Withanolide B. nih.gov This approach is essential for identifying and prioritizing key biosynthetic genes and regulatory factors for further study.
Metabolic Network Reconstruction: The collected multi-omics data can be used to construct and refine computational models of the plant's metabolic pathways. drugtargetreview.com These models can simulate the flow of metabolites and help identify rate-limiting steps and key branch points, providing robust targets for metabolic engineering.
Machine Learning Applications: The sheer volume and complexity of omics data necessitate the use of advanced computational tools, including machine learning algorithms. nih.gov These algorithms can identify subtle patterns and relationships within the data that are not apparent through conventional analysis, leading to the discovery of novel enzymes and regulatory elements in the Withanolide B pathway. nih.gov
Ultimately, a systems biology approach will accelerate the elucidation of the complete biosynthetic pathway and provide a detailed blueprint for rationally engineering enhanced Withanolide B production. drugtargetreview.com
Development of Sustainable Production Methods through Metabolic Engineering
The reliance on agricultural cultivation and extraction from Withania somnifera for Withanolide B is inefficient, as yields are often low and subject to environmental variability. researchgate.net Furthermore, the chemical synthesis of complex withanolides is challenging and not economically viable for large-scale production. nih.govbiorxiv.org Metabolic engineering and synthetic biology offer a transformative solution for the sustainable and scalable production of Withanolide B. frontiersin.orgmdpi.com
The primary strategies for future development are:
Heterologous Production in Microbial Hosts: Once the complete biosynthetic pathway for Withanolide B is elucidated, the corresponding genes can be transferred into well-characterized microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (E. coli). biorxiv.orgnih.gov These microorganisms can be grown in large-scale fermenters to produce the compound in a controlled, sustainable, and cost-effective manner. nutraingredients-usa.comresearchgate.net Recent successes in reconstituting the initial steps of the withanolide pathway in yeast and other plants like Nicotiana benthamiana have established a strong proof-of-concept for this approach. doaj.orgbiorxiv.org
Metabolic Engineering of the Native Plant: Genetic engineering tools, particularly CRISPR-Cas9, can be used to modify the genome of W. somnifera itself. nih.gov This could involve upregulating the expression of rate-limiting enzymes in the Withanolide B pathway or downregulating genes in competing metabolic pathways to divert more precursors towards the desired product. This approach could lead to the development of high-yielding plant varieties.
These biotechnological methods represent the most promising path to overcoming the supply bottleneck and producing pharmaceutical-grade Withanolide B in the quantities required for extensive clinical investigation and potential commercialization. bohrium.com
| Production Method | Advantages | Disadvantages |
| Traditional Plant Extraction | Source of naturally occurring compound complex. | Low and variable yields, land and resource-intensive, susceptible to environmental factors and pests. researchgate.net |
| Chemical Synthesis | High purity, not dependent on biological systems. | Extremely complex, multi-step process, low overall yields, high cost, often uses harsh reagents. nih.govbiorxiv.org |
| Plant Cell/Hairy Root Culture | Controlled production environment, independent of climate. mdpi.com | Can be slow-growing, yields may still be low, risk of contamination. |
| Microbial Fermentation (Synthetic Biology) | Highly scalable, rapid production cycles, sustainable, consistent and high yields, controlled process. nih.govnutraingredients-usa.com | Requires complete elucidation of the biosynthetic pathway, potential for metabolic burden on the host organism. |
Investigation of Combinatorial Effects with Other Bioactive Compounds in Preclinical Models
Complex diseases often involve multiple signaling pathways, and combination therapies that target several nodes simultaneously can be more effective than single-agent treatments. biomedres.us Future preclinical research should rigorously investigate the therapeutic potential of Withanolide B in combination with other agents. This strategy aims to achieve synergistic or additive effects, potentially allowing for lower doses of each compound, thereby reducing toxicity while enhancing efficacy.
Promising combinations to explore in preclinical models include:
With Other Withanolides: Studies have shown that combining different withanolides, such as withanone (B1683312) and withaferin A, can result in enhanced antimetastatic and antiangiogenic activity while potentially mitigating the toxicity of the more potent compounds. aacrjournals.org Investigating Withanolide B in combination with other major withanolides from W. somnifera is a logical next step.
With Conventional Chemotherapeutics: There is a strong precedent for combining withanolides with standard-of-care cancer drugs. For example, Withanolide D has been shown to augment the effects of chemotherapeutic agents, and withanolide E demonstrated significant tumor regression when combined with a TRAIL death receptor agonist. frontiersin.orgnih.gov Preclinical studies should assess whether Withanolide B can sensitize cancer cells to existing therapies or overcome mechanisms of drug resistance.
With Targeted Therapies: Combining Withanolide B with targeted drugs, such as kinase inhibitors, could also yield synergistic benefits. biomedres.us For instance, the anti-angiogenic activity of withaferin A was shown to have synergistic effects with the multikinase inhibitor sorafenib (B1663141) in preclinical models. biomedres.us
These combinatorial studies are essential for defining the translational potential of Withanolide B and identifying the most effective therapeutic contexts for its use. nih.gov
Q & A
Q. What statistical approaches are recommended for reconciling in vitro vs. in vivo efficacy data?
- Methodological Answer : Apply meta-analysis to pooled data from cell-based assays (IC50) and animal models (e.g., ED50). Use Bland-Altman plots to assess agreement. For discordant results (e.g., strong in vitro anti-cancer activity but weak in vivo), evaluate pharmacokinetic parameters (AUC, Cmax) and tissue penetration. Bayesian hierarchical models can integrate heterogeneity from different experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
